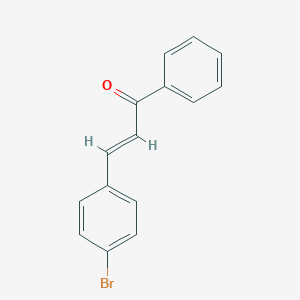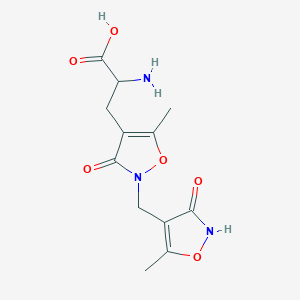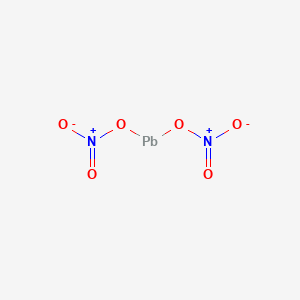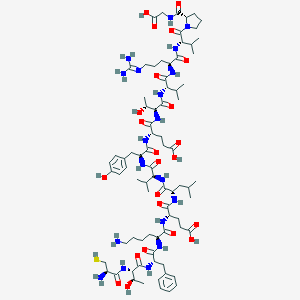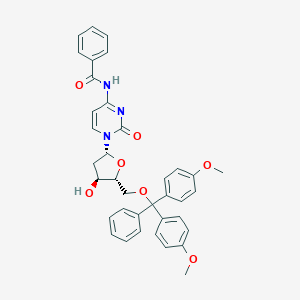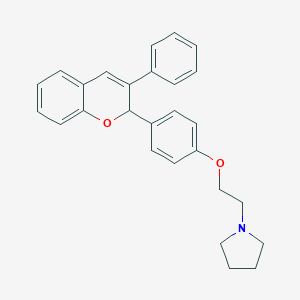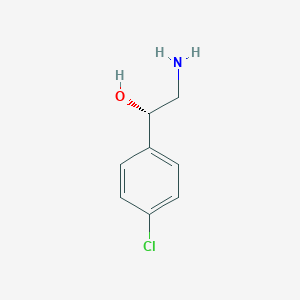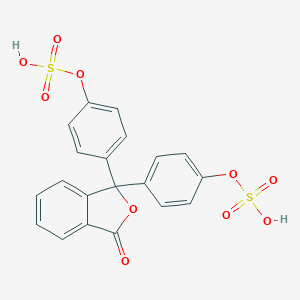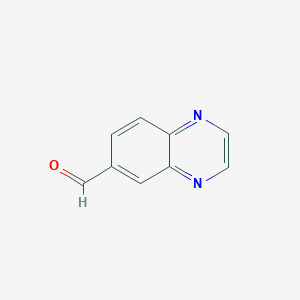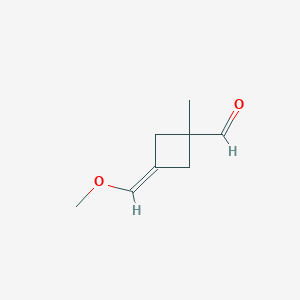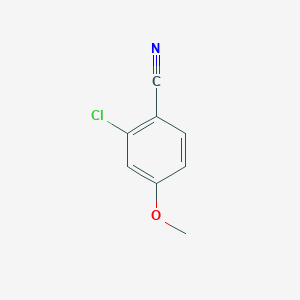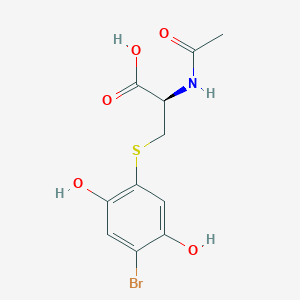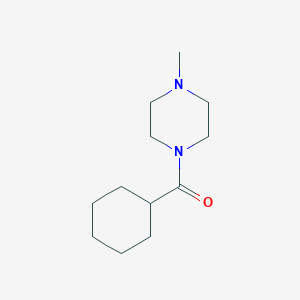
Isobutyryl-L-carnitine
Overview
Description
Isobutyryl-L-carnitine is a derivative of L-carnitine, a compound that plays a crucial role in the metabolism of fatty acids. It is formed when an acyl group is transferred from coenzyme A to a molecule of L-carnitine. This compound is involved in the metabolism of branched-chain amino acids and fatty acids, and it is a product of the acyl-CoA dehydrogenases, a group of mitochondrial enzymes .
Mechanism of Action
Target of Action
Isobutyryl-L-carnitine is a product of the acyl-CoA dehydrogenases . These are a group of mitochondrial enzymes involved in the metabolism of fatty acids or branched-chain amino acids . The primary targets of this compound are these enzymes, specifically the isobutyryl-CoA dehydrogenase .
Mode of Action
This compound is formed when an acyl group is transferred from coenzyme A to a molecule of L-carnitine . This process is facilitated by the acyl-CoA dehydrogenases. The compound’s interaction with its targets leads to the accumulation of specific acylcarnitine species in a pattern that is characteristic for each disease .
Biochemical Pathways
This compound is involved in the metabolism of fatty acids and branched-chain amino acids . It plays a role in the metabolic pathways of organic acidemias and fatty acid oxidation disorders . Elevated levels of this compound are associated with isobutyryl-CoA dehydrogenase deficiency, an inherited disorder of valine metabolism .
Pharmacokinetics
The pharmacokinetics of this compound are influenced by the activity of the organic cation transporter 1 (OCT1). Higher blood concentrations of this compound are observed in humans with active OCT1 genotypes . This suggests that OCT1 activity can affect the bioavailability of this compound.
Result of Action
The action of this compound results in the accumulation of specific acylcarnitine species. This accumulation is characteristic of certain metabolic disorders, such as organic acidemias and fatty acid oxidation disorders . Therefore, the analysis of acylcarnitine species, including this compound, is widely used for screening and diagnosis of these inherited disorders of metabolism .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the activity of OCT1, which affects the bioavailability of this compound, can be influenced by genetic factors
Preparation Methods
Synthetic Routes and Reaction Conditions: Isobutyryl-L-carnitine can be synthesized through the reaction of isobutyryl chloride with L-carnitine in the presence of a base. The reaction typically takes place in an organic solvent such as methanol or ethanol, and the product is purified using techniques like high-performance liquid chromatography (HPLC) .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving automated systems for reaction control and product purification .
Chemical Reactions Analysis
Types of Reactions: Isobutyryl-L-carnitine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it back to its alcohol form.
Substitution: It can undergo nucleophilic substitution reactions where the isobutyryl group is replaced by other acyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed: The major products formed from these reactions include various acylcarnitine derivatives, carboxylic acids, and alcohols .
Scientific Research Applications
Isobutyryl-L-carnitine has several applications in scientific research:
Comparison with Similar Compounds
Butyrylcarnitine: Similar in structure but differs in the acyl group attached to L-carnitine.
Glutarylcarnitine: Another acylcarnitine with a different acyl group.
Hexanoyl-L-carnitine: Contains a longer acyl chain compared to isobutyryl-L-carnitine.
Uniqueness: this compound is unique due to its specific role in the metabolism of branched-chain amino acids and its involvement in diagnosing isobutyryl-CoA dehydrogenase deficiency. Its specific interactions with OCT1 also distinguish it from other acylcarnitines .
Properties
IUPAC Name |
(3R)-3-(2-methylpropanoyloxy)-4-(trimethylazaniumyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-8(2)11(15)16-9(6-10(13)14)7-12(3,4)5/h8-9H,6-7H2,1-5H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRCNOZRCYBNMEP-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70948420 | |
| Record name | 3-[(2-Methylpropanoyl)oxy]-4-(trimethylazaniumyl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70948420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25518-49-4 | |
| Record name | Isobutyrylcarnitine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25518-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isobutyryl-1-carnitine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025518494 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[(2-Methylpropanoyl)oxy]-4-(trimethylazaniumyl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70948420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISOBUTYRYLCARNITINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G962K8PXU5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of isobutyryl-L-carnitine in the body and how is it related to heart failure?
A1: this compound is a naturally occurring acylcarnitine involved in fatty acid metabolism. Research suggests its levels are significantly altered in heart failure patients. Specifically, elevated this compound levels have been associated with an increased probability of dilated cardiomyopathy (DCM), a type of heart failure. [, ]
Q2: Can this compound levels be used to predict the risk of death in heart failure patients?
A2: Studies have shown that low levels of isovaleryl-L-carnitine, another acylcarnitine, combined with high levels of oleoyl L-carnitine, are independently associated with a higher risk of mortality in heart failure patients. [, ] While this compound alone hasn't been directly linked to mortality in these studies, its role in differentiating heart failure etiologies warrants further investigation.
Q3: What is the connection between this compound and acrylamide toxicity?
A3: Research indicates that this compound is one of the metabolites significantly affected by acrylamide exposure in rats. While the exact mechanism needs further clarification, these findings suggest that acrylamide might disrupt lipid and energy metabolism, potentially contributing to its toxicity. [, ]
Q4: How does this compound interact with drug transporters, specifically OCT1?
A4: this compound has been identified as a potential biomarker for the organic cation transporter 1 (OCT1), primarily located in the liver. This transporter plays a crucial role in the uptake and elimination of various cationic drugs. [, , , , ]
Q5: Can you explain how this compound is used to assess drug-drug interactions?
A5: As this compound levels are influenced by OCT1 activity, it can serve as a biomarker to assess potential drug-drug interactions. If a drug inhibits OCT1, it could lead to increased this compound levels. Monitoring these levels can help evaluate the risk of such interactions during clinical trials. [, ]
Q6: What analytical methods are used to measure this compound levels?
A6: this compound levels can be accurately quantified using advanced analytical techniques like liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) and ultra-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). [, , ]
Q7: Are there any specific challenges associated with the analysis of this compound?
A7: Analyzing this compound requires highly sensitive and specific methods, as it is present in low concentrations in biological samples. Accurate quantification demands robust sample preparation techniques and advanced analytical platforms like LC-HRMS or UHPLC-MS/MS. [, , ]
Q8: How is this compound involved in research on extracellular vesicles?
A8: Studies have detected this compound within extracellular vesicles, particularly those derived from urine. This suggests that these vesicles might play a role in transporting this compound and further investigations could provide insights into its function and potential as a biomarker. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


